molecular formula C48H94N2O5 B13365305 Heptadecan-9-yl 8-((2-morpholinoethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate

Heptadecan-9-yl 8-((2-morpholinoethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate

Cat. No.: B13365305
M. Wt: 779.3 g/mol
InChI Key: XTWAFDRVBKPPLP-UHFFFAOYSA-N
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Description

Heptadecan-9-yl 8-((2-morpholinoethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate is a complex organic compound that has garnered attention in the field of medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptadecan-9-yl 8-((2-morpholinoethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate involves multiple steps, starting from the preparation of intermediate compounds. The process typically includes esterification, amidation, and etherification reactions. Specific reaction conditions such as temperature, solvent, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems and continuous monitoring is essential to maintain consistency in production.

Chemical Reactions Analysis

Types of Reactions

Heptadecan-9-yl 8-((2-morpholinoethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Hydroxide ions, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Heptadecan-9-yl 8-((2-morpholinoethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its role in cellular processes and as a potential therapeutic agent.

    Medicine: Explored for its potential in drug delivery systems, particularly in targeting specific cells or tissues.

    Industry: Utilized in the development of new materials and formulations for various industrial applications.

Mechanism of Action

The mechanism of action of Heptadecan-9-yl 8-((2-morpholinoethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate involves its interaction with specific molecular targets within cells. The compound is believed to modulate cellular pathways by binding to receptors or enzymes, thereby influencing biological processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating immune responses and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Heptadecan-9-yl 8-((2-morpholinoethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate include:

  • Octadecan-9-yl 8-((2-morpholinoethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate
  • Hexadecan-9-yl 8-((2-morpholinoethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate

Uniqueness

What sets this compound apart from similar compounds is its unique structural configuration, which enhances its stability and efficacy in various applications. Its specific chain length and functional groups contribute to its distinct properties and potential advantages in scientific research and industrial applications.

Properties

Molecular Formula

C48H94N2O5

Molecular Weight

779.3 g/mol

IUPAC Name

nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-morpholin-4-ylethyl)amino]octanoate

InChI

InChI=1S/C48H94N2O5/c1-4-7-10-13-16-25-32-43-54-47(51)35-28-21-17-23-30-37-49(39-40-50-41-44-53-45-42-50)38-31-24-18-22-29-36-48(52)55-46(33-26-19-14-11-8-5-2)34-27-20-15-12-9-6-3/h46H,4-45H2,1-3H3

InChI Key

XTWAFDRVBKPPLP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCN1CCOCC1

Origin of Product

United States

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